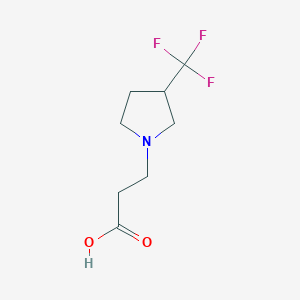

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c9-8(10,11)6-1-3-12(5-6)4-2-7(13)14/h6H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDQVRVQYWOUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid (CAS No. 1862713-85-6) is a compound of growing interest in pharmaceutical research due to its unique trifluoromethyl group and pyrrolidine structure, which can significantly influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C₈H₁₂F₃NO, with a molecular weight of 211.18 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can improve binding affinity to various biological targets .

| Property | Value |

|---|---|

| CAS Number | 1862713-85-6 |

| Molecular Formula | C₈H₁₂F₃NO |

| Molecular Weight | 211.18 g/mol |

| Purity | Min. 95% |

The trifluoromethyl group in this compound is known to modulate the electronic properties of the molecule, which can enhance its interaction with biological targets. Studies have shown that compounds containing trifluoromethyl groups often exhibit increased potency in inhibiting enzymes and receptors compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

Research indicates that the incorporation of the trifluoromethyl group at specific positions on the pyrrolidine ring can significantly alter the biological activity of related compounds. For instance, SAR studies have demonstrated that modifications to the pyrrolidine structure can optimize binding affinities for various targets, including G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways .

Case Studies

-

Inhibition of Neurotransmitter Uptake

A study investigated the effects of trifluoromethyl-containing compounds on neurotransmitter uptake, revealing that this compound exhibited significant inhibition of serotonin reuptake, suggesting potential applications in treating mood disorders . -

Antioxidant Activity

Another research effort focused on the antioxidant properties of this compound, demonstrating its ability to modulate oxidative stress pathways through inhibition of key proteins involved in cellular defense mechanisms, such as Nrf2 . This suggests potential therapeutic roles in diseases characterized by oxidative stress.

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Neurological Disorders: Its ability to inhibit neurotransmitter uptake positions it as a potential treatment for depression and anxiety disorders.

- Anti-inflammatory Agents: The modulation of oxidative stress pathways indicates possible use in inflammatory diseases.

- Cancer Therapeutics: Due to its effects on cellular signaling pathways, further research could explore its role in cancer treatment strategies.

Comparison with Similar Compounds

3-(Pyrrolidin-1-yl)propanoic Acid (CAS 76234-38-3)

- Structure : Pyrrolidine ring without substituents.

- Key Differences : Absence of the trifluoromethyl group reduces electronegativity and lipophilicity.

- Implications : Lower metabolic resistance compared to the trifluoromethyl analog, but improved aqueous solubility .

- Similarity Score : 0.72 (structural similarity based on CAS database) .

2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic Acid (CAS 2089722-81-4)

- Structure : Fluoromethyl (-CH₂F) substituent instead of trifluoromethyl.

- Key Differences : Reduced steric bulk and electronegativity compared to -CF₃.

- Molecular weight: 175.2 g/mol .

3-[4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanoic Acid (CAS 1227955-01-2)

3-(3-(Furan-2-yl)-6-oxopyridazin-1(6h)-yl)propanoic Acid (CAS 381202-58-0)

- Structure : Pyridazine and furan heterocycles instead of pyrrolidine.

- Key Differences : Aromatic systems alter electronic properties.

- Implications: Potential for divergent biological activity, such as targeting different enzymes or receptors .

Structural and Functional Data Table

Preparation Methods

Synthesis of 3-(Pyrrolidin-1-yl)propanoic Acid Scaffold

A foundational step is the preparation of 3-(pyrrolidin-1-yl)propanoic acid, which serves as the backbone for further trifluoromethyl substitution. According to GLPBio protocols, stock solutions of 3-(pyrrolidin-1-yl)propanoic acid are prepared by dissolving precise amounts of the compound in solvents like DMSO, PEG300, Tween 80, or corn oil for in vivo formulations, indicating the compound's solubility and stability profiles in various media.

| Amount of 3-(Pyrrolidin-1-yl)propanoic Acid | Volume of Solvent for 1 mM Solution (mL) |

|---|---|

| 1 mg | 6.9842 |

| 5 mg | 34.9211 |

| 10 mg | 69.8422 |

This table illustrates the preparation of stock solutions, which is critical for downstream synthetic or biological applications.

Introduction of the Trifluoromethyl Group

While direct literature on the trifluoromethylation of pyrrolidine rings linked to propanoic acid is limited, general strategies involve:

- Use of trifluoromethylated alkyl halides in nucleophilic substitution reactions.

- Transition-metal catalyzed coupling reactions such as Negishi coupling to introduce trifluoromethylated groups onto heterocycles, as demonstrated in advanced synthetic methodologies.

Summary of Preparation Methodologies

Research Findings and Notes

- The use of automated Negishi coupling enables the efficient and selective incorporation of trifluoromethyl groups, which is critical for maintaining the integrity of the pyrrolidine ring and avoiding side reactions.

- Microwave-assisted synthesis significantly reduces reaction times and can improve yields in amide bond formation involving propanoic acid derivatives and nitrogen heterocycles.

- Stock solution preparation data provide practical insights into solubility and formulation for biological testing or further chemical transformations.

- Carbodiimide coupling remains a robust method for linking amines and carboxylic acids, adaptable to the synthesis of 3-(3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid analogs.

Q & A

Q. What are the recommended synthetic routes for 3-(3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing a pyrrolidine core with a trifluoromethyl group, followed by coupling with a propanoic acid derivative. Key steps include:

- Pyrrolidine derivatization : Introduce the trifluoromethyl group via nucleophilic substitution or catalytic trifluoromethylation under inert atmospheres (e.g., Ar/N₂) .

- Carboxylic acid coupling : Use amide bond formation or ester hydrolysis, optimized with reagents like HOBt/TBTU in anhydrous DMF .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity.

| Method | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Nucleophilic substitution | KF/18-crown-6, DMF, 80°C | 45–60% |

| Catalytic trifluoromethylation | CuI, TMSCF₃, 60°C | 50–70% |

| Amide coupling | HOBt, TBTU, NEt₃ | 65–80% |

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm pyrrolidine ring conformation, trifluoromethyl integration, and propanoic acid proton shifts. DEPT-135 identifies CH₂ and CH₃ groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) .

Q. What safety precautions are advised for handling this compound?

While specific toxicity data are limited, analogous pyrrolidine-propanoic acids require:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence metabolic stability and lipophilicity in pharmacokinetic studies?

The -CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .

- Metabolic stability : Reduces CYP450-mediated oxidation, as shown in liver microsome assays (t₁/₂ > 120 min vs. 30 min for non-fluorinated analogs) .

Q. What computational strategies optimize reaction pathways for scalable synthesis?

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energy barriers in trifluoromethylation steps .

- High-Throughput Experimentation (HTE) : Screen 100+ conditions (solvent, catalyst, temperature) in parallel to maximize yield .

- Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., Cu vs. Pd) for C-F bond formation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Pyrrolidine modifications : Replace trifluoromethyl with -Cl or -OCH₃ to assess impact on target binding (e.g., IC₅₀ shifts in enzyme assays) .

- Propanoic acid replacements : Substitute with acetic acid or amides to modulate solubility and potency .

Q. What experimental approaches resolve contradictions in spectral data?

- 2D NMR (COSY, HSQC) : Assign overlapping pyrrolidine proton signals and confirm stereochemistry .

- X-ray Crystallography : Resolve ambiguities in crystal packing and hydrogen-bonding networks .

- Isotopic Labeling : Use ¹⁹F NMR with ¹³C-labeled analogs to trace metabolic pathways .

Q. How do in silico models predict biological targets for this compound?

- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR libraries; prioritize targets with docking scores < -8.0 kcal/mol .

- Pharmacophore Mapping : Align with known inhibitors (e.g., mTOR or autophagy regulators) to identify shared motifs .

Q. What strategies mitigate low yields in large-scale synthesis?

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .

- Flow Chemistry : Continuous reactors improve heat/mass transfer in exothermic trifluoromethylation steps .

Q. How to investigate mechanistic pathways in observed biological activity (e.g., anti-cancer effects)?

- Western Blotting : Quantify autophagy markers (LC3-II, p62) and mTOR/p70S6K phosphorylation in cell lines .

- CRISPR Knockout : Validate target engagement using cells lacking key autophagy genes (e.g., ATG5⁻/⁻) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.